molecular formula C6H9Cl2NS B13457800 [(3-Chlorothiophen-2-yl)methyl](methyl)amine hydrochloride

[(3-Chlorothiophen-2-yl)methyl](methyl)amine hydrochloride

Cat. No.: B13457800
M. Wt: 198.11 g/mol
InChI Key: BKIGZYKZJZFDON-UHFFFAOYSA-N
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Description

(3-Chlorothiophen-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C6H9Cl2NS and a molecular weight of 198.1134 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 3-position of the thiophene ring and a methylamine group attached to the 2-position.

Preparation Methods

The synthesis of (3-Chlorothiophen-2-yl)methylamine hydrochloride typically involves multi-step chemical reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various thiophene derivatives.

Chemical Reactions Analysis

(3-Chlorothiophen-2-yl)methylamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers.

Scientific Research Applications

(3-Chlorothiophen-2-yl)methylamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (3-Chlorothiophen-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(3-Chlorothiophen-2-yl)methylamine hydrochloride can be compared with other thiophene derivatives, such as:

These compounds share similar structural features, such as the presence of a thiophene ring and a chlorine atom, but differ in the nature and position of other substituents. The unique combination of substituents in (3-Chlorothiophen-2-yl)methylamine hydrochloride gives it distinct chemical and biological properties, making it suitable for specific applications.

Properties

Molecular Formula

C6H9Cl2NS

Molecular Weight

198.11 g/mol

IUPAC Name

1-(3-chlorothiophen-2-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C6H8ClNS.ClH/c1-8-4-6-5(7)2-3-9-6;/h2-3,8H,4H2,1H3;1H

InChI Key

BKIGZYKZJZFDON-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CS1)Cl.Cl

Origin of Product

United States

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